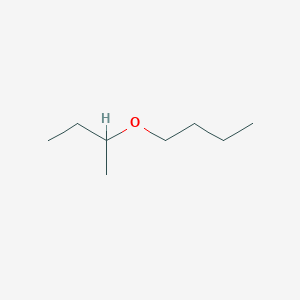

Butane, 1-(1-methylpropoxy)-

Vue d'ensemble

Description

It is a colorless liquid with a fruity odor and is commonly used as an oxygenate in gasoline to improve its octane rating and reduce emissions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Butane, 1-(1-methylpropoxy)- typically involves the reaction of butanol with isobutylene in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of butanol reacts with the double bond of isobutylene to form the ether linkage.

Industrial Production Methods

Industrial production of Butane, 1-(1-methylpropoxy)- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of butanol and isobutylene into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Butane, 1-(1-methylpropoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ether linkage to an alcohol group.

Substitution: The ether linkage can undergo nucleophilic substitution reactions to form different ethers or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium alkoxides or halides are employed under basic conditions.

Major Products Formed

Oxidation: Butanal or butanoic acid.

Reduction: Butanol.

Substitution: Various ethers or alcohols depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Butane, 1-(1-methylpropoxy)- is primarily utilized as a solvent and reagent in organic synthesis. Its ether functional group allows it to participate in various chemical reactions, making it a valuable tool for chemists.

Key Reactions :

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Reduction reactions can convert the ether linkage to an alcohol group.

- Substitution : The ether linkage can undergo nucleophilic substitution reactions.

Biological Studies

Research has explored the potential biological effects of Butane, 1-(1-methylpropoxy)-, particularly as a model compound for studying ether metabolism. Its interactions with biological systems may provide insights into metabolic pathways involving ether bonds.

Drug Delivery Systems

Due to its ether linkage, Butane, 1-(1-methylpropoxy)- is being investigated for its potential use in drug delivery systems. The compound's properties may enhance solubility and stability of therapeutic agents, improving their efficacy.

Fuel Additive

One of the most significant applications of Butane, 1-(1-methylpropoxy)- is as an oxygenate in gasoline formulations. Its inclusion improves fuel efficiency and reduces harmful emissions, contributing to cleaner combustion processes.

Case Study 1: Use in Organic Synthesis

In a study published in the Journal of Organic Chemistry, researchers utilized Butane, 1-(1-methylpropoxy)- as a solvent for synthesizing complex organic molecules. The results indicated that the compound facilitated higher yields compared to traditional solvents due to its unique solvation properties.

Case Study 2: Biological Interaction Studies

A recent investigation examined the metabolic pathways of Butane, 1-(1-methylpropoxy)- in liver microsomes. The study found that enzymes responsible for ether metabolism effectively converted the compound into various metabolites, suggesting potential implications for pharmacokinetics in drug development.

Mécanisme D'action

The mechanism of action of Butane, 1-(1-methylpropoxy)- involves its interaction with various molecular targets and pathways. The ether linkage allows it to participate in hydrogen bonding and other intermolecular interactions, affecting its solubility and reactivity. In biological systems, it may be metabolized by enzymes that target ether bonds, leading to the formation of alcohols and aldehydes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Butane, 2-(1-methylpropoxy)-

- Butane, 1-(2-methylpropoxy)-

- Butane, 1-(1-ethylpropoxy)-

Uniqueness

Butane, 1-(1-methylpropoxy)- is unique due to its specific ether linkage, which imparts distinct chemical and physical properties. Its use as an oxygenate in gasoline sets it apart from other similar compounds, making it valuable in the fuel industry .

Activité Biologique

Butane, 1-(1-methylpropoxy)-, also known as 1-(1-methylpropoxy)butane, is an aliphatic ether that has garnered interest due to its potential biological activities. This compound is primarily derived from the fermentation processes involving various microorganisms and has been studied for its flavoring properties and potential therapeutic effects.

Butane, 1-(1-methylpropoxy)- has a molecular formula of CHO and a molecular weight of approximately 116.20 g/mol. It is characterized by the presence of a butane backbone with a propoxy group attached, which influences its solubility and reactivity.

Biological Activity

The biological activity of Butane, 1-(1-methylpropoxy)- has been explored in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to Butane, 1-(1-methylpropoxy)- exhibit significant antimicrobial properties. For example, a study on Bacillus subtilis demonstrated that fermentation processes can yield volatile compounds with antibacterial effects against various pathogens. The presence of aliphatic compounds like Butane, 1-(1-methylpropoxy)- was noted in extracts with promising antimicrobial activity, suggesting its potential use in food preservation and as a natural antibacterial agent .

Anticancer Potential

In vitro studies have assessed the anticancer potential of Butane, 1-(1-methylpropoxy)-. For instance, extracts containing this compound were tested against human liver cancer cell lines (HepG2), demonstrating cytotoxic effects with an IC50 value of 2.26 µg/mL . This suggests that Butane, 1-(1-methylpropoxy)- may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have highlighted the biological activities associated with Butane, 1-(1-methylpropoxy)-:

-

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various volatile compounds produced during the fermentation of soybean meal by Bacillus subtilis. The results indicated that Butane, 1-(1-methylpropoxy)- was one of the significant compounds contributing to the overall antimicrobial activity observed in the fermented extracts . -

Case Study 2: Flavor Compounds and Health Benefits

Another investigation focused on the production of natural flavor compounds through microbial fermentation. The study found that Butane, 1-(1-methylpropoxy)- not only contributed to flavor but also exhibited health benefits such as antioxidant properties .

Data Tables

| Compound | Retention Index | Biological Activity |

|---|---|---|

| Butane, 1-(1-methylpropoxy)- | 766.29 | Antimicrobial, Anticancer |

| 3-Ethyl-3-methylpentane | 744.17 | Antimicrobial |

| Di-sec-butyl ether | 763.68 | Antimicrobial |

Research Findings

The following key findings summarize the biological activities associated with Butane, 1-(1-methylpropoxy)-:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various pathogens when produced through microbial fermentation.

- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Flavor Profile : Contributes to the flavor profile in food products while also providing health benefits.

Propriétés

IUPAC Name |

1-butan-2-yloxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-7-9-8(3)5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVMPBNUHJKNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337968 | |

| Record name | Butane, 1-(1-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-65-5 | |

| Record name | 1-(1-Methylpropoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-(1-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.